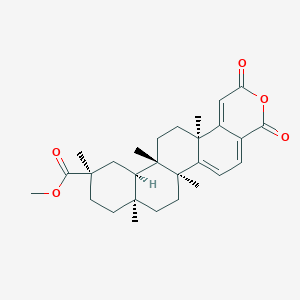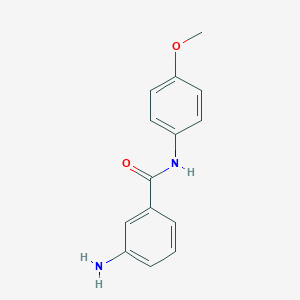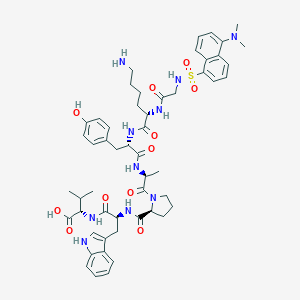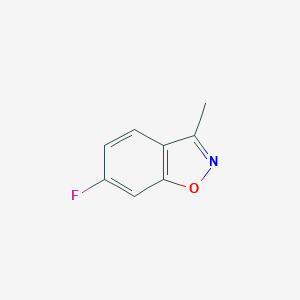
6-Fluoro-3-methyl-1,2-benzoxazole
概要
説明
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves condensation reactions. A related study demonstrated a practical synthesis method for indazoles, which shares structural similarities with benzoxazoles. This method used o-fluorobenzaldehydes and O-methyloximes with hydrazine (Lukin et al., 2006). Another research focused on the synthesis of benzoxazole derivatives using different chemical reactions, highlighting the versatility of methods available for creating such compounds (Paveendra & Vagdevi, 2023).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic methods. A study on a similar benzoxazole derivative revealed insights into its crystal structure and molecular conformation, which is crucial for understanding its chemical behavior (Chai et al., 2013).
Chemical Reactions and Properties
Benzoxazoles can participate in a range of chemical reactions. For example, research on azido-benzothiazoles, which are structurally related to benzoxazoles, showed the formation of thiazolo[4,5-g]benzoxazoles under certain conditions, highlighting the reactivity of such compounds (Gallagher et al., 1980).
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility and melting points, are influenced by their molecular structure. Studies on benzoxazole-based compounds have shown how their structural features can affect properties like fluorescence and solvatochromism (Liu et al., 2017).
科学的研究の応用
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized and tested for their antibacterial activity . These compounds were created using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
- Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .
- Results: Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Drug Discovery
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
特性
IUPAC Name |
6-fluoro-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTCUAJRDGGWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621050 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-1,2-benzoxazole | |
CAS RN |
117933-03-6 | |
| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

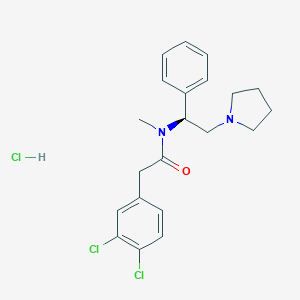
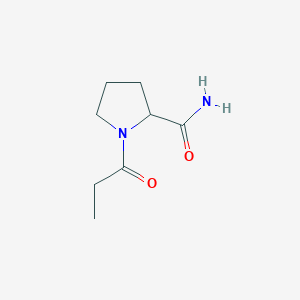

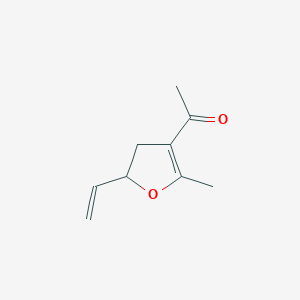
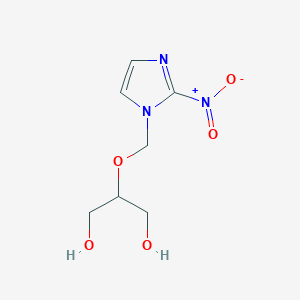
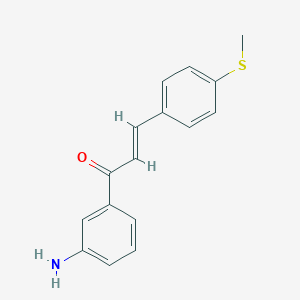
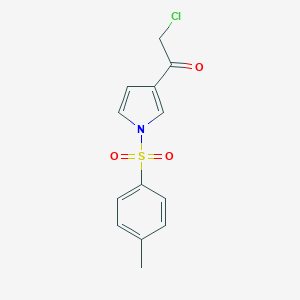
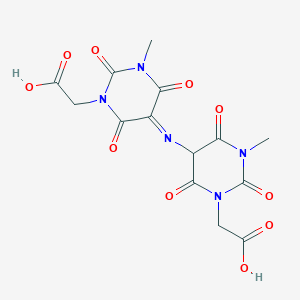

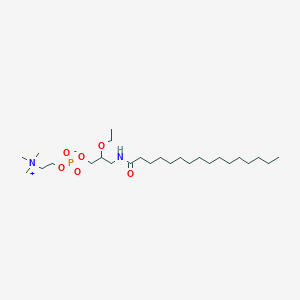
![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)
